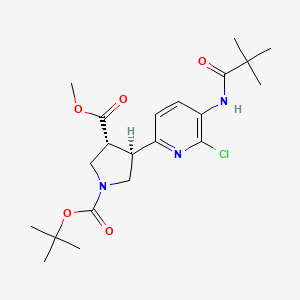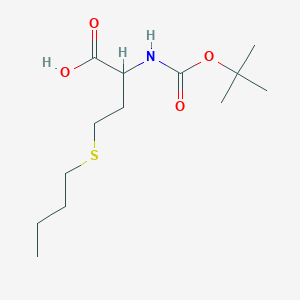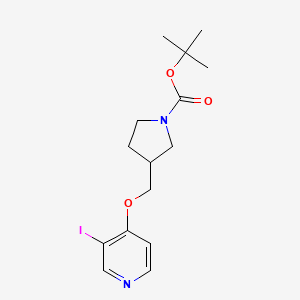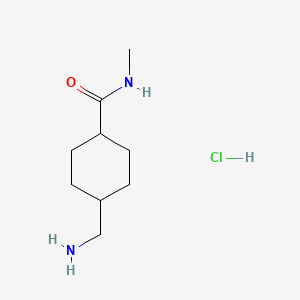
Seblaen
Descripción general
Descripción
Seblaen (also known as N-acetylcysteine, or NAC) is a natural compound that has been used for centuries as a supplement to treat various illnesses and diseases. It is a derivative of the amino acid cysteine, and is found in a variety of foods such as eggs, dairy, and red meat. In recent years, seblaen has been studied extensively for its potential therapeutic benefits, and has been found to have a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Skin Model Research : Boehnke et al. (2007) discussed the development of an improved long-term skin equivalent (SE) for studying skin reconstruction and epidermal function. This research is significant in regenerative medicine and provides insights into epidermal barrier structures and the role of fibroblasts in tissue regeneration (Boehnke et al., 2007).
Structural Equation Modeling in Advertising : Henseler (2017) presented variance-based structural equation modeling (SEM) as a method for modeling design constructs and behavioral constructs in advertising research. This technique allows for handling different types of measurement models, crucial for empirical advertising research (Henseler, 2017).
SEM in Psychological Research : MacCallum and Austin (2000) reviewed applications of SEM in psychological research, highlighting the versatility of SEM in various research designs and substantive issues. They also addressed methodological problems and the need for greater attention to improve the quality of SEM literature (MacCallum & Austin, 2000).
Empirical Methods in Software Engineering : Sjøberg et al. (2007) discussed the importance of empirical research methods in software engineering (SE), emphasizing the need for more SE research based on empirical methods to guide the development of new SE technology (Sjøberg et al., 2007).
Alzheimer's Disease and Stem Cells : Wang et al. (2018) established an induced pluripotent stem cell line from an Alzheimer's disease patient, offering a platform for studying the disease's pathomechanism and testing drugs and gene therapy (Wang et al., 2018).
Propiedades
IUPAC Name |
4-(aminomethyl)-N-methylcyclohexane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-11-9(12)8-4-2-7(6-10)3-5-8;/h7-8H,2-6,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDDEWZGNWUGIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38697-94-8 | |
| Record name | Methyl aminomethylcyclohexane carboxamide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038697948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL AMINOMETHYLCYCLOHEXANE CARBOXAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV6O50F5CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Seblaen interact with its target to produce its effects on the skin?
A1: Seblaen targets the plasminogen activation system within the stratum corneum (SC), the outermost layer of the skin. Specifically, it inhibits the activation of prourokinase-type plasminogen activator (pro-uPA) []. This activation is thought to be triggered after barrier disruption and contributes to the processes leading to dry skin. Seblaen achieves this by physically interacting with and inhibiting the binding of pro-uPA to insoluble components of the SC homogenate. By suppressing pro-uPA activation, Seblaen helps to maintain the skin's barrier function and prevent moisture loss, ultimately improving skin hydration and texture.
Q2: What is the evidence that Seblaen is effective in improving dry skin?
A2: The research on Seblaen includes in vitro studies and a double-masked clinical trial. In the lab, Seblaen was shown to inhibit the interaction between pro-uPA and components of the SC, effectively suppressing pro-uPA activation []. This suggests its potential to prevent barrier disruption. Furthermore, a clinical trial involving 40 volunteers with dry skin demonstrated that daily application of a lotion containing Seblaen for 4 weeks significantly suppressed transepidermal water loss (TEWL) and improved skin texture compared to a control lotion without Seblaen []. This provides evidence for its efficacy in a real-world setting.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)
![tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ylcarbamate](/img/structure/B1521767.png)
![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)
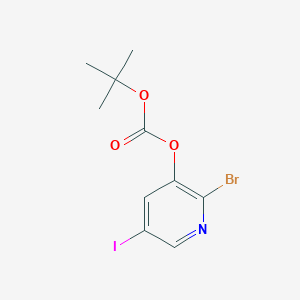
![3,5-Bis[2-(Fmoc-amino)ethoxy]benzoic acid](/img/structure/B1521771.png)


![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521780.png)
